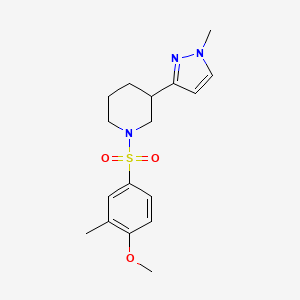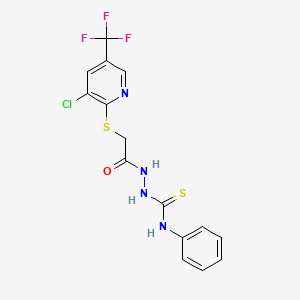
2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives, including “2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide”, involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
The compound “2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide” has a predicted boiling point of 230.5±35.0 °C and a predicted density of 1.364±0.06 g/cm3 . It is a light yellow crystalline powder .Wissenschaftliche Forschungsanwendungen
Chemical Modifications and Insecticidal Activity
A study by Samaritoni et al. (1999) involved methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides to investigate their synthesis and insecticidal activity. This research highlights the exploration of chemical modifications to enhance the efficacy of compounds as broad-spectrum insecticides, particularly against root-knot nematode. The study demonstrates the potential agricultural applications of chemically modified compounds for pest control (Samaritoni et al., 1999).
Inhibition of Gene Expression
Palanki et al. (2000) conducted structure-activity relationship studies on inhibitors of NF-kappaB and AP-1 gene expression. This research indicates the therapeutic potential of chemical compounds in modulating gene expression, which could be relevant for treating diseases associated with these transcription factors. The study emphasizes the importance of the chemical structure in retaining biological activity and improving drug-like properties (Palanki et al., 2000).
Spectroscopic Characterization and Density Functional Theory Calculations
Research by Pekparlak et al. (2018) on the crystal structure, spectroscopic characterization, and density functional theory calculations of a specific Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate showcases the application of chemical compounds in advancing the understanding of molecular structure and properties. This type of research provides foundational knowledge necessary for the development of new materials or drugs (Pekparlak et al., 2018).
Antipathogenic Activity
A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives by Limban et al. (2011) illustrates the potential of chemically synthesized compounds to serve as antimicrobial agents with antibiofilm properties. This suggests the relevance of chemical compounds in developing novel therapies against resistant bacterial infections (Limban et al., 2011).
Safety And Hazards
The compound “2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
It is expected that many novel applications of TFMP derivatives, including “2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide”, will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Eigenschaften
IUPAC Name |
1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4OS2/c16-11-6-9(15(17,18)19)7-20-13(11)26-8-12(24)22-23-14(25)21-10-4-2-1-3-5-10/h1-7H,8H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPJOALWJNDXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)
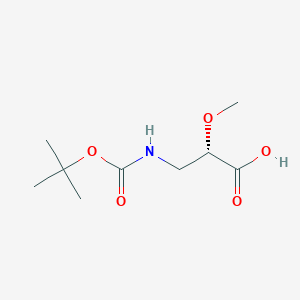
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)
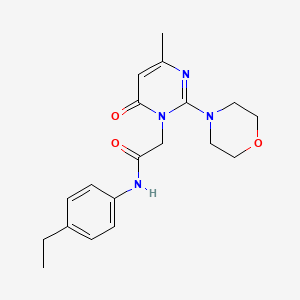
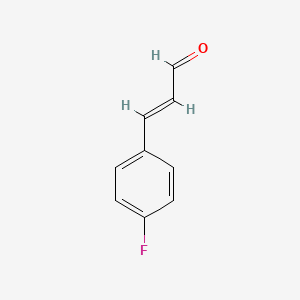
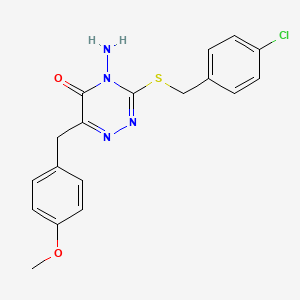
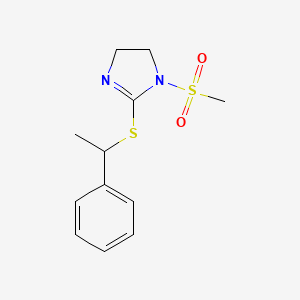
![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)
![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)
